Cas no 99902-07-5 (2-(Thiophen-2-yl)benzaldehyde)

2-(Thiophen-2-yl)benzaldehyde is a versatile aromatic aldehyde featuring a benzaldehyde core substituted with a thiophene ring at the 2-position. This compound is valuable in organic synthesis, particularly as a building block for heterocyclic compounds, pharmaceuticals, and materials science applications. The presence of both aldehyde and thiophene moieties enhances its reactivity, enabling use in cross-coupling reactions, condensation reactions, and as a precursor for ligands or functionalized polymers. Its structural motif is advantageous in designing conjugated systems for electronic or optoelectronic materials. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its synthetic utility and structural flexibility make it a useful intermediate in research and industrial chemistry.
2-(Thiophen-2-yl)benzaldehyde structure
2-(Thiophen-2-yl)benzaldehyde structure
Product name:2-(Thiophen-2-yl)benzaldehyde
CAS No:99902-07-5
MF:C11H8OS
MW:188.2456
MDL:MFCD04039148
CID:809558
PubChem ID:2795558

2-(Thiophen-2-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Thiophen-2-yl)benzaldehyde
    • 2-THIEN-2-YLBENZALDEHYDE
    • 2-thiophen-2-ylbenzaldehyde
    • 2-THIOPHEN-2-YL-BENZALDEHYDE
    • Benzaldehyde,2-(2-thienyl)-
    • 2-(2-thienyl)benzaldehyde
    • zlchem 1145
    • 2-(Thien-2-yl)benzaldehyde
    • ZLD0613
    • MWYVQGTVFMAUOH-UHFFFAOYSA-N
    • SBB052166
    • 2-Thien-2-ylbenzaldehyde, AldrichCPR
    • VZ25208
    • Y4903
    • ST24027675
    • BB 0222525
    • A21948
    • AKOS000124632
    • AMY23084
    • SCHEMBL1891145
    • MFCD04039148
    • 99902-07-5
    • J-510340
    • EN300-745522
    • DTXSID90383778
    • PS-3697
    • FT-0642411
    • CHEMBL4468337
    • 2-Thienylbenzaldehyde
    • MDL: MFCD04039148
    • Inchi: 1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H
    • InChI Key: MWYVQGTVFMAUOH-UHFFFAOYSA-N
    • SMILES: S1C([H])=C([H])C([H])=C1C1=C([H])C([H])=C([H])C([H])=C1C([H])=O

Computed Properties

  • Exact Mass: 188.03000
  • Monoisotopic Mass: 188.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.3
  • XLogP3: 2.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: 331℃ at 760 mmHg
  • Flash Point: No data available
  • Refractive Index: 1.637
  • PSA: 45.31000
  • LogP: 3.22760
  • Vapor Pressure: No data available

2-(Thiophen-2-yl)benzaldehyde Security Information

2-(Thiophen-2-yl)benzaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Thiophen-2-yl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYY013-5G
2-(thiophen-2-yl)benzaldehyde
99902-07-5 95%
5g
¥ 2,059.00 2023-04-12
Key Organics Ltd
PS-3697-1MG
2-(Thien-2-yl)benzaldehyde
99902-07-5 >97%
1mg
£37.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109822-1g
2-Thienylbenzaldehyde
99902-07-5 98%
1g
¥504.00 2024-04-23
Key Organics Ltd
PS-3697-20MG
2-(Thien-2-yl)benzaldehyde
99902-07-5 >97%
20mg
£76.00 2023-04-19
TRC
T430448-10mg
2-Thien-2-ylbenzaldehyde
99902-07-5
10mg
$ 50.00 2022-06-02
Ambeed
A143393-250mg
2-(Thiophen-2-yl)benzaldehyde
99902-07-5 95%
250mg
$37.0 2024-08-02
TRC
T430448-50mg
2-Thien-2-ylbenzaldehyde
99902-07-5
50mg
$ 65.00 2022-06-02
Fluorochem
032294-1g
2-Thiophen-2-yl-benzaldehyde
99902-07-5 95%
1g
£81.00 2022-02-28
eNovation Chemicals LLC
Y0980610-10g
2-(Thiophen-2-yl)benzaldehyde
99902-07-5 95%
10g
$600 2024-08-02
Chemenu
CM195220-5g
2-Thien-2-ylbenzaldehyde
99902-07-5 95%
5g
$337 2021-06-16

2-(Thiophen-2-yl)benzaldehyde Production Method

2-(Thiophen-2-yl)benzaldehyde Related Literature

  • 1. A route to dihydro[2]benzooxepino[4,5-c]pyridines and dihydrothieno[d][2]benzooxepines via the 1.7-electrocyclisation of carbonyl ylides
    Donal F. O'Shea,John T. Sharp J. Chem. Soc. Perkin Trans. 1 1996 515

Additional information on 2-(Thiophen-2-yl)benzaldehyde

Recent Advances in the Application of 2-(Thiophen-2-yl)benzaldehyde (CAS: 99902-07-5) in Chemical Biology and Pharmaceutical Research

2-(Thiophen-2-yl)benzaldehyde (CAS: 99902-07-5) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its thiophene and benzaldehyde moieties, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, material science, and as a building block for complex heterocyclic compounds. This research briefing aims to provide an overview of the latest advancements related to 2-(Thiophen-2-yl)benzaldehyde, highlighting its synthetic routes, biological activities, and potential therapeutic applications.

One of the most notable developments in the use of 2-(Thiophen-2-yl)benzaldehyde is its role in the synthesis of novel heterocyclic compounds with potential pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory activities. Researchers utilized a multi-step synthetic approach, starting with 2-(Thiophen-2-yl)benzaldehyde, to generate a library of thiophene-based analogs. Subsequent biological screening revealed that several analogs displayed potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity against mammalian cells.

In addition to its antimicrobial potential, 2-(Thiophen-2-yl)benzaldehyde has been investigated for its application in cancer research. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of thiophene-benzaldehyde hybrids designed to target specific oncogenic pathways. The researchers found that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis through the activation of caspase-3 and -9. These findings suggest that 2-(Thiophen-2-yl)benzaldehyde derivatives could serve as a scaffold for developing novel anticancer agents.

Beyond its biological applications, 2-(Thiophen-2-yl)benzaldehyde has also been explored in material science. A 2022 study in ACS Applied Materials & Interfaces highlighted its use as a precursor for organic semiconductors. The compound's unique electronic properties, attributed to the conjugation between the thiophene and benzaldehyde groups, make it suitable for optoelectronic devices. Researchers successfully incorporated derivatives of 2-(Thiophen-2-yl)benzaldehyde into polymer matrices, resulting in materials with enhanced charge transport properties and stability under ambient conditions.

The synthetic versatility of 2-(Thiophen-2-yl)benzaldehyde has further been demonstrated in catalysis research. A 2023 publication in Advanced Synthesis & Catalysis described its use as a ligand in transition metal-catalyzed reactions. The study revealed that palladium complexes incorporating this ligand exhibited high catalytic activity in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of biaryl compounds. This advancement underscores the compound's potential in facilitating complex organic transformations with high yields and selectivity.

In conclusion, 2-(Thiophen-2-yl)benzaldehyde (CAS: 99902-07-5) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug discovery to material science, highlight its versatility as a synthetic intermediate. Recent studies have expanded our understanding of its biological activities and potential therapeutic benefits, paving the way for future investigations. As research progresses, it is anticipated that novel derivatives and applications of this compound will emerge, further solidifying its importance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:99902-07-5)2-(Thiophen-2-yl)benzaldehyde
A21948
Purity:99%
Quantity:5g
Price ($):258.0